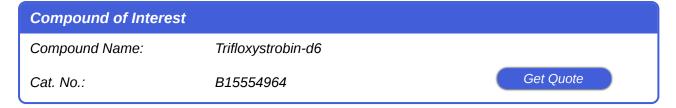


Physical and chemical characteristics of Trifloxystrobin-d6

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An In-depth Technical Guide on the Core Physical and Chemical Characteristics of **Trifloxystrobin-d6**

This guide provides a detailed overview of the physical and chemical properties of **Trifloxystrobin-d6**, a deuterated analog of the broad-spectrum foliar fungicide, Trifloxystrobin. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental protocols, and visualizes essential pathways and workflows.

Core Physical and Chemical Properties

Trifloxystrobin-d6 is primarily utilized as an internal standard for the quantitative analysis of Trifloxystrobin in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its physical and chemical properties are closely related to its non-deuterated counterpart.

Table 1: Identification and Structural Information of Trifloxystrobin-d6



Property	Value	
IUPAC Name	methyl (E)-2-(methoxyimino)-2-(2-(((((E)-1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)me thyl- d_2)phenyl-3,4,5,6- d_4)acetate	
CAS Number	2470226-50-5	
Molecular Formula	C20H13D6F3N2O4	
Molecular Weight	414.41 g/mol	
Canonical SMILES	C/C(C1=CC(C(F)(F)F)=CC=C1)=N\OC([2H]) ([2H])C2=C(/C(C(OC)=O)=N\OC)C([2H])=C([2H]))C([2H])=C2[2H]	
InChlKey	ONCZDRURRATYFI-UJWYFGFGSA-N	

Table 2: Physicochemical Properties of **Trifloxystrobin-d6** and Trifloxystrobin

Property	Trifloxystrobin-d6	Trifloxystrobin
Appearance	Off-White Solid	White to off-white solid
Melting Point	Not specified	72.9 °C
Boiling Point	Not specified	approx. 312 °C
Solubility	Slightly soluble in Chloroform and Methanol	Water: 0.61 mg/L (25°C), Acetone: >500 g/L, Dichloromethane: >500 g/L, Ethyl acetate: >500 g/L, Methanol: 76 g/L, Toluene: 500 g/L
log K₀w (Octanol-Water Partition Coefficient)	Not specified	4.5 (25 °C)
Vapor Pressure	Not specified	3.4 x 10 ⁻⁶ Pa (25°C)
Stability	Moisture Sensitive	Stable under recommended storage conditions



Experimental ProtocolsDetermination of Physicochemical Properties

The determination of fundamental physicochemical properties for chemical substances, including fungicides like Trifloxystrobin, generally follows internationally recognized guidelines to ensure data consistency and reliability. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a primary reference for these methodologies.[1][2][3]

- Melting Point (OECD Guideline 102): This can be determined using the capillary method, where a small amount of the substance is heated in a capillary tube, and the temperature range over which it melts is observed.
- Water Solubility (OECD Guideline 105): For substances with low solubility, the column elution method is often employed. This involves passing water through a column packed with the substance on an inert support and analyzing the concentration in the eluate.
- Octanol-Water Partition Coefficient (log K₀w) (OECD Guideline 107 or 117): The shake-flask method is a common approach where the substance is partitioned between n-octanol and water, followed by the measurement of its concentration in each phase. HPLC methods can also be used.
- Vapor Pressure (OECD Guideline 104): The vapor pressure can be determined using methods such as the gas saturation method or by effusion.

Analytical Method for Quantification: HPLC-MS/MS

A prevalent and highly sensitive method for the quantification of Trifloxystrobin in various samples involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), often preceded by a QuEChERS sample preparation.[4][5][6][7] **Trifloxystrobin-d6** is an ideal internal standard for this analysis.

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)[4][5][6]

• Homogenization: A representative sample (e.g., 10-15 g) is homogenized.



- Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile (and the Trifloxystrobin-d6 internal standard). The tube is shaken vigorously. A salt mixture (e.g., MgSO₄ and NaCl) is added to induce phase separation.
- Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analyte) from the solid and aqueous phases.
- Cleanup (Dispersive Solid-Phase Extraction d-SPE): An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents (e.g., anhydrous MgSO₄, primary secondary amine (PSA), and C18). This step removes interfering matrix components.
- Final Centrifugation and Analysis: The tube is centrifuged, and the supernatant is filtered and then injected into the HPLC-MS/MS system.

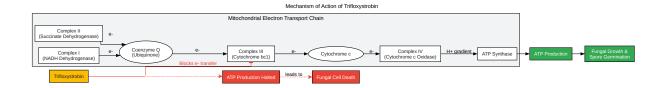
HPLC-MS/MS Conditions[5][8]

- Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile.
- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically with positive electrospray ionization (ESI+). The analysis is conducted in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Signaling and Metabolic Pathways Mechanism of Action: Inhibition of Mitochondrial Respiration

Trifloxystrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi.[9][10][11][12][13] Specifically, it blocks the electron transport chain at the Qi site of the cytochrome bc1 complex (Complex III).[10] This inhibition prevents ATP synthesis, leading to the cessation of fungal growth and spore germination.[11][13][14]





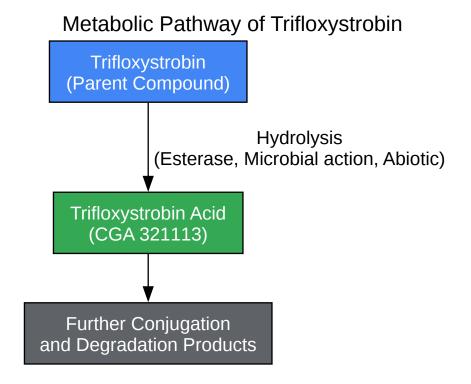
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Caption: Inhibition of mitochondrial electron transport by Trifloxystrobin.

Metabolic Pathway

In plants, animals, and the environment, Trifloxystrobin is primarily metabolized through the hydrolysis of its methyl ester group.[15][16] This process leads to the formation of its main metabolite, Trifloxystrobin acid (CGA 321113).[6][15][17][18] This metabolite is generally considered less fungicidally active than the parent compound.[11]





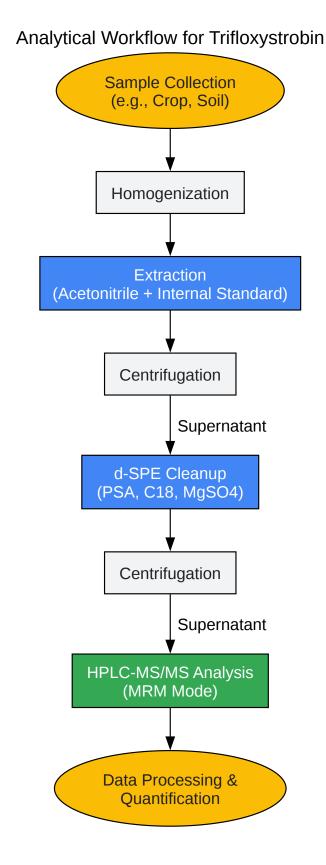
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Caption: Primary metabolic pathway of Trifloxystrobin to Trifloxystrobin acid.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of Trifloxystrobin using the QuEChERS sample preparation method followed by HPLC-MS/MS analysis.





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